molecular formula C10H11N3 B074369 3-Methyl-1-phenyl-1H-pyrazol-5-amine CAS No. 1131-18-6

3-Methyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B074369
CAS No.: 1131-18-6
M. Wt: 173.21 g/mol
InChI Key: FMKMKBLHMONXJM-UHFFFAOYSA-N
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Safety and Hazards

The compound has hazard statements H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 . The hazard classifications include Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Chemical Reactions Analysis

3-Methyl-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like bromine or chlorine. Major products formed from these reactions include substituted pyrazoles and pyrazolopyridine derivatives .

Properties

IUPAC Name

5-methyl-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKMKBLHMONXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044517
Record name 3-Methyl-1-phenyl-1H-pyrazol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131-18-6
Record name 5-Amino-3-methyl-1-phenylpyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-
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Record name 3-Methyl-1-phenyl-1H-pyrazol-5-amine
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Record name 3-methyl-1-phenylpyrazol-5-ylamine
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Record name 1H-PYRAZOL-5-AMINE, 3-METHYL-1-PHENYL-
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Synthesis routes and methods I

Procedure details

A mixture of acrylonitrile (15.3 g, 0.289 mol) and ethanol (75 ml) was stirred in an ice-bath and then hydrazine hydrate (15 ml, 0.3 mol) was added dropwise and the mixture was warmed to room temperature and stirred for 2 hours. Benzaldehyde (30.6 ml, 0.3 mol) was then added and the reaction mixture was stirred at room temperature for about 2 days. The react ion mixture was concentrated in vacuo and the residue was added to a solution of sodium butoxide in butanol [prepared from sodium metal (6.9 g) and butanol (300 ml)]. The reaction mixture was refluxed overnight and then the solvent was concentrated in vacuo to afford 19.4 g of crude 5-amino-1-phenyl methylpyrazole.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
30.6 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Synthesized using the procedure for 22 except phenyl hydrazine was used as the hydrazine. Recrystallization of crude from hot EtOH provided the title compound (1.28 g, 37%) as pink crystals. 1H NMR (400 MHz, CDCl3) δ 7.54 (s, 1H), 7.51 (s, 1H), 7.44 (t, J=7.5 Hz, 2H), 7.30 (t, J=7.4 Hz, 1H), 5.43 (s, 1H), 3.77 (s, 2H), 2.22 (s, 3H). 13C NMR (100 MHz, CDCl3) δ 149.37, 145.21, 138.65, 129.38, 126.99, 123.77, 90.68, 13.93.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
37%

Synthesis routes and methods III

Procedure details

Into a 1000-mL 3-necked round bottom flask, was placed a solution of 3-oxobutanenitrile (23 g, 277.11 mmol, 1.00 equiv) in ethanol (400 mL), 1-phenylhydrazine (30 g, 277.78 mmol, 1.00 equiv). The resulting solution was heated to reflux overnight in an oil bath. The resulting mixture was then concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:10-1:5) to yield 3-methyl-1-phenyl-1H-pyrazol-5-amine as a yellow solid.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Methyl-1-phenyl-1H-pyrazol-5-amine?

A1: Its molecular formula is C10H11N3, and its molecular weight is 173.22 g/mol.

Q2: How can this compound be characterized spectroscopically?

A2: The compound can be characterized using techniques like 1H NMR, 13C NMR, IR, and HRMS. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] For example, X-ray diffraction analysis can be used to confirm the structure of its derivatives. []

Q3: Is this compound stable under various conditions?

A3: While specific stability data for the compound itself might not be extensively discussed in the provided papers, its derivatives demonstrate stability under various reaction conditions, including microwave irradiation, refluxing ethanol, and acidic environments. [, , , , , , ]

Q4: How is this compound used in organic synthesis?

A4: It acts as a key building block in synthesizing diverse heterocyclic compounds, especially pyrazolo[3,4-b]pyridines. [, , , , , , , , , , , , , , ]

Q5: Can you provide examples of reactions where this compound is used?

A5: Certainly! Here are some examples:

  • Synthesis of pyrazolo[3,4-b]pyridines: It reacts with aldehydes, alkynes, and catalysts like copper oxide nanoparticles to yield phenyl-1H-pyrazolo[3,4-b]pyridine derivatives. []
  • Formation of fused polycyclic compounds: It reacts with aromatic aldehydes and cyclic diketones to produce various fused polycyclic pyrazole derivatives, like indeno[2′,1′:5,6]pyrido[2,3-d]pyrazoles and pyrazolo[3,4-b]quinolin-5(6H)-ones. [, ]
  • Creation of spiro compounds: It can participate in three-component reactions with isatin and piperidine-2,4-dione to produce spiro[indoline‐3,4′‐pyrazolo[3,4‐b][1,6]naphthyridine]‐2,5′(1′H)‐diones. []

Q6: What types of catalysts are commonly used in reactions involving this compound?

A6: A variety of catalysts can be employed, ranging from Lewis acids like zirconium(IV) chloride [] to heterogeneous catalysts like copper oxide nanoparticles [] and cerium oxide nanoparticles. [] Additionally, environmentally friendly approaches utilize ionic liquids [, , , , , ], microwave irradiation [, , , , , ], and water as a solvent. [, , , , ]

Q7: Does this compound exhibit catalytic properties itself?

A7: The provided papers primarily focus on its role as a building block, not a catalyst.

Q8: Have computational methods been used to study this compound or its derivatives?

A8: Yes, computational techniques, particularly density functional theory (DFT), have been used to study the stability and bonding properties of metal complexes derived from this compound. []

Q9: What biological activities have been reported for derivatives of this compound?

A9: Derivatives of this compound display a range of biological activities, including:

  • Antifungal activity: Bis-pyrazolo[3,4-b:4′,3′-e]pyridines, synthesized from this compound, show in vitro antifungal activity against dermatophytes. []
  • Antimicrobial activity: Copper(II) complexes of azo-dye ligands derived from this compound show significant antimicrobial effects against various Gram-positive and Gram-negative bacteria and fungi. []
  • Anticancer activity: Several derivatives, including pyrazolo bridged quinolones [] and metal complexes of azo dyes [], exhibit promising anticancer activity against various cancer cell lines.

Q10: Are there any known structure-activity relationships (SAR) for derivatives of this compound?

A10: Although not extensively discussed in the provided research, modifying the substituents on the pyrazolo[3,4-b]pyridine core derived from this compound likely influences its biological activity, as demonstrated with antifungal and anticancer properties. [, , ] Further research is needed to establish detailed SAR relationships.

Q11: What are some future research directions for this compound and its derivatives?

A11: Several avenues could be explored:

    Q12: Is there information available on the safety and toxicity of this compound and its derivatives?

    A12: The provided papers primarily focus on synthesis and characterization. While the cytotoxicity of some derivatives against cancer cell lines is reported [, ], comprehensive toxicity profiles and safety data are not discussed.

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